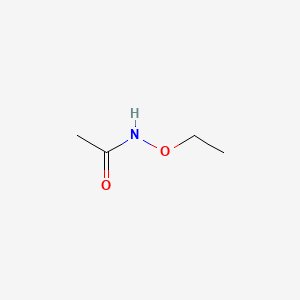
2-(3-cyclopropyl-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Cyclopropyl-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a boron atom within a dioxaborolane ring, which is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-cyclopropyl-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-cyclopropyl-2-fluorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the boronic acid.
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of high-purity starting materials and stringent control of reaction parameters are crucial for the efficient production of this compound.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically forming boronic acids or boronate esters.
Reduction: Reduction reactions are less common but can lead to the formation of borohydrides.
Substitution: The most notable reactions are substitution reactions, particularly in Suzuki-Miyaura cross-coupling, where the boron atom is replaced by a carbon atom from an aryl or vinyl halide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Palladium catalysts, such as palladium(II) acetate, in the presence of a base like potassium carbonate.
Major Products:
Oxidation: 3-cyclopropyl-2-fluorophenylboronic acid.
Reduction: 3-cyclopropyl-2-fluorophenylborohydride.
Substitution: Various biaryl compounds, depending on the halide used in the Suzuki-Miyaura reaction.
科学研究应用
2-(3-Cyclopropyl-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in:
Chemistry: As a reagent in cross-coupling reactions to form complex organic molecules.
Biology: In the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: For the development of new drugs, particularly those targeting specific proteins or enzymes.
Industry: In the production of advanced materials, such as polymers and electronic components.
作用机制
The compound acts primarily through its boron atom, which can form stable complexes with various organic and inorganic species. In Suzuki-Miyaura cross-coupling, the boron atom interacts with a palladium catalyst to facilitate the transfer of an aryl or vinyl group to a halide, forming a new carbon-carbon bond. This process involves the formation of a palladium-boron complex, which undergoes transmetalation and reductive elimination to yield the final product.
相似化合物的比较
- Phenylboronic acid
- 4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane
- 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness: 2-(3-Cyclopropyl-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of the cyclopropyl and fluorine substituents, which can significantly influence its reactivity and the properties of the resulting products. These substituents can enhance the stability and selectivity of the compound in various reactions, making it a valuable tool in synthetic chemistry.
属性
CAS 编号 |
2223032-03-7 |
|---|---|
分子式 |
C15H20BFO2 |
分子量 |
262.1 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



